molecular formula C18H20N2O3 B11172417 Ethyl 2-({[3-(dimethylamino)phenyl]carbonyl}amino)benzoate

Ethyl 2-({[3-(dimethylamino)phenyl]carbonyl}amino)benzoate

Cat. No.: B11172417
M. Wt: 312.4 g/mol
InChI Key: KKCZJYFWIFSQFP-UHFFFAOYSA-N
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Description

ETHYL 2-[3-(DIMETHYLAMINO)BENZAMIDO]BENZOATE is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes an ethyl ester group and a dimethylamino group attached to a benzamido moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(DIMETHYLAMINO)BENZAMIDO]BENZOATE typically involves the reaction of 3-(dimethylamino)benzoic acid with ethyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of ETHYL 2-[3-(DIMETHYLAMINO)BENZAMIDO]BENZOATE may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(DIMETHYLAMINO)BENZAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, often using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted amides or esters.

Scientific Research Applications

ETHYL 2-[3-(DIMETHYLAMINO)BENZAMIDO]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(DIMETHYLAMINO)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Its dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

ETHYL 2-[3-(DIMETHYLAMINO)BENZAMIDO]BENZOATE can be compared with similar compounds such as:

    Ethyl 4-dimethylaminobenzoate: Similar in structure but differs in the position of the dimethylamino group, affecting its reactivity and applications.

    Methyl 3-(dimethylamino)benzoate: Another related compound with a methyl ester group instead of an ethyl ester, leading to differences in physical and chemical properties.

The uniqueness of ETHYL 2-[3-(DIMETHYLAMINO)BENZAMIDO]BENZOATE lies in its specific molecular arrangement, which imparts distinct reactivity and functional properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl 2-[[3-(dimethylamino)benzoyl]amino]benzoate

InChI

InChI=1S/C18H20N2O3/c1-4-23-18(22)15-10-5-6-11-16(15)19-17(21)13-8-7-9-14(12-13)20(2)3/h5-12H,4H2,1-3H3,(H,19,21)

InChI Key

KKCZJYFWIFSQFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N(C)C

Origin of Product

United States

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